

Copanlisib Dihydrochloride: A Technical Overview of its Target Selectivity Profile

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Compound of Interest

Compound Name: Copanlisib Dihydrochloride

CAS No.: 1402152-13-9

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Introduction

Copanlisib dihydrochloride, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the context of relapsed follicular lymphoma.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular interactions and its inhibitory profile against key signaling molecules. This technical guide provides an in-depth analysis of the target selectivity of Copanlisib, presenting quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Target Profile: Pan-Class I PI3K Inhibition

Copanlisib is a highly selective inhibitor of the class I PI3K family, which plays a crucial role in regulating cellular growth, proliferation, and survival.[3][4] It demonstrates potent, ATP-competitive inhibition of all four class I PI3K isoforms (p110 α , p110 β , p110 γ , and p110 δ), with a notable preference for the p110 α and p110 δ isoforms.[3][5][6] This dual inhibition is significant as the p110 α isoform is broadly implicated in various cancers and insulin signaling, while the

p110 δ isoform is predominantly expressed in leukocytes and is central to B-cell signaling and survival.[6][7]

Quantitative Inhibitory Activity

The inhibitory potency of Copanlisib against the class I PI3K isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values consistently demonstrate nanomolar efficacy.

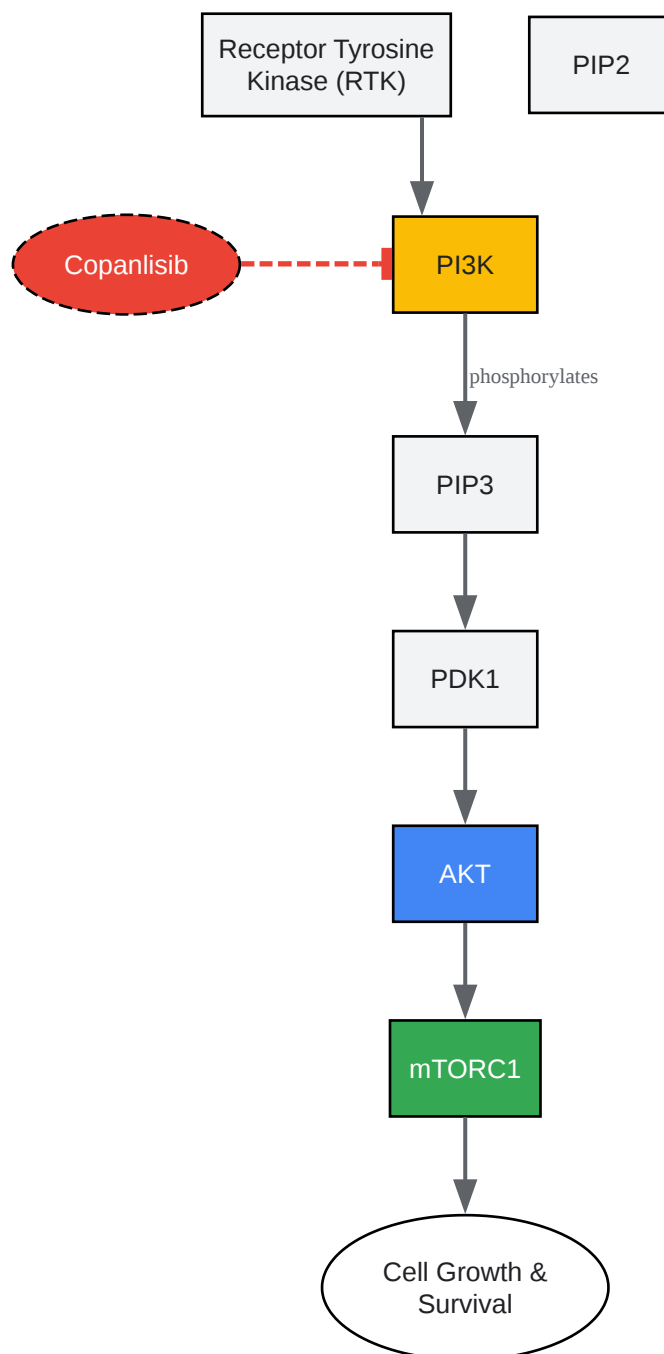
| Target Isoform | IC ₅₀ (nM) | Reference(s) |
|--------------------------------|-----------------------|--------------|
| PI3K α (p110 α) | 0.5 | [3][8][9] |
| PI3K β (p110 β) | 3.7 | [3][8][9] |
| PI3K γ (p110 γ) | 6.4 | [3][8][9] |
| PI3K δ (p110 δ) | 0.7 | [3][8][9] |

Off-Target Selectivity and Other Kinase Interactions

While Copanlisib is a potent pan-class I PI3K inhibitor, its selectivity against a broader panel of kinases is a critical aspect of its pharmacological profile. It has been shown to have over 2,000-fold selectivity against other lipid and protein kinases.[8] However, it does exhibit some activity against the mammalian target of rapamycin (mTOR), with an IC₅₀ of 45 nM.[10] This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism of its anti-cancer effects.[11] Additionally, Copanlisib has been noted to have beneficial off-target effects, including the inhibition of CXCR12-mediated chemotaxis of malignant B-cells and NF κ B signaling in lymphoma cell lines.[11]

Signaling Pathway Inhibition

Copanlisib exerts its therapeutic effects by disrupting the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by Copanlisib.



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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Copanlisib.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used in the characterization of Copanlisib are often proprietary to the conducting laboratories. However,

based on published literature, the following provides a generalized overview of the methodologies employed.

In Vitro Kinase Inhibition Assay (General Protocol)

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

- Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or lipid), ATP, assay buffer, detection reagents, and microplates.
- Assay Procedure:
 - A reaction mixture is prepared containing the kinase, its substrate, and ATP in an appropriate buffer.
 - Copanlisib is added at various concentrations to the reaction mixture.
 - The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
 - The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Copanlisib concentration.

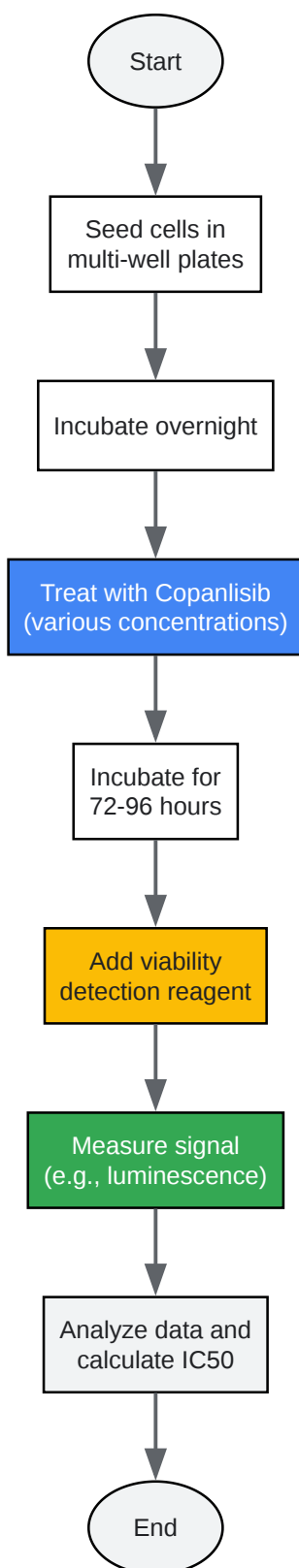
Cellular Proliferation/Viability Assays (General Protocol)

These assays assess the effect of a compound on the growth and viability of cancer cell lines.

- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
- Assay Procedure:
 - Cells are seeded into multi-well plates and allowed to adhere overnight.

- The cells are then treated with a range of concentrations of Copanlisib or a vehicle control (e.g., DMSO).
- The plates are incubated for a specified period (e.g., 72 or 96 hours).
- Cell viability or proliferation is then measured using a detection reagent. Common methods include:
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[\[9\]](#)[\[12\]](#)
 - Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content.[\[13\]](#)
 - BrdU Cell Proliferation ELISA Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.[\[14\]](#)
- Data Analysis: The results are used to determine the concentration of Copanlisib that inhibits cell growth by 50% (EC50 or IC50).

The following diagram outlines a general workflow for a typical cell-based viability assay.



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